4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid

Lipophilicity Drug Design Hydrazone SAR

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid (CAS 2772-37-4) is an aromatic hydrazone derivative with the molecular formula C15H13BrN2O2 and a molecular weight of 333.18 g/mol. It is constructed from a 4-bromophenyl ethyl ketone-derived hydrazone linked to a 4-carboxyphenyl ring, placing it within the alkylidene hydrazide class.

Molecular Formula C15H13BrN2O2
Molecular Weight 333.185
CAS No. 2772-37-4
Cat. No. B2641700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid
CAS2772-37-4
Molecular FormulaC15H13BrN2O2
Molecular Weight333.185
Structural Identifiers
SMILESCC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20)/b17-10+
InChIKeyKIDMHWNTSMNJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid (CAS 2772-37-4): Procurement-Relevant Baseline Profile


4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid (CAS 2772-37-4) is an aromatic hydrazone derivative with the molecular formula C15H13BrN2O2 and a molecular weight of 333.18 g/mol [1]. It is constructed from a 4-bromophenyl ethyl ketone-derived hydrazone linked to a 4-carboxyphenyl ring, placing it within the alkylidene hydrazide class [1][2]. The compound is listed in authoritative chemical databases (PubChem CID 6014448, ChEMBL ID CHEMBL2008932) and is available from specialty chemical suppliers for research purposes [1]. Its structural features—the para-bromine substituent, the hydrazone –C=N–NH– linkage, and the terminal benzoic acid moiety—confer distinct physicochemical properties (calculated LogP ~4, 2 H-bond donors, 4 H-bond acceptors) that differentiate it from non-brominated, non-acidic, or differently acylated hydrazone analogs [1].

Why Generic Substitution Is Inadequate for 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid


Within the alkylidene hydrazide chemotype, minor structural permutations produce dramatic shifts in biological target engagement and potency. For example, the class's glucagon receptor antagonism displays steep SAR: the presence and position of halogen substituents and the nature of the acyl terminus dictate whether a compound exhibits nanomolar affinity or becomes inactive [1]. Similarly, in the antibacterial domain, replacing the 4-bromophenyl group with a 3,4-dichlorobenzoyl modification transforms the activity profile against Gram-positive versus Gram-negative strains [2]. The benzoic acid terminus in the target compound imparts ionization capability (pKa ~4–5) that influences solubility, permeability, and target binding in ways that neutral hydrazide analogs cannot replicate. Thus, generic replacement with a non-brominated, non-acidic, or differently acylated hydrazone would unpredictably alter potency, selectivity, and physicochemical behavior, making the specific procurement of CAS 2772-37-4 essential for reproducible research.

Quantitative Differentiation Evidence for 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid


Bromine Substitution Increases Lipophilicity Relative to the Non-Brominated Phenyl Analog

The para-bromine atom in CAS 2772-37-4 enhances lipophilicity compared to the direct non-brominated analog 4-[(2E)-2-(1-phenylethylidene)hydrazinyl]benzoic acid (CAS 2675-42-5). Computed XLogP3 values from PubChem show a difference of approximately 0.7 log units in favor of the brominated compound [1][2]. Lipophilicity is a critical determinant of membrane permeability and non-specific binding in biological assays.

Lipophilicity Drug Design Hydrazone SAR

Carboxylic Acid Moiety Confers Hydrogen-Bond Donor Capacity Absent in Benzohydrazide Analog

The target compound contains a benzoic acid terminus (–COOH) capable of acting as both a hydrogen-bond donor and acceptor. The structurally analogous benzohydrazide derivative (E)-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide (CAS not available in crystal structure report) possesses a –CONH– linker that lacks the acidic proton. This difference is structurally confirmed: the crystal structure of (E)-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide shows intermolecular N–H···O hydrogen bonds, whereas the target compound's carboxylic acid group can participate in stronger O–H···O hydrogen-bonding networks, as predicted by its computed hydrogen bond donor count of 2 (vs. 1 for the neutral hydrazide) [1][2].

Hydrogen Bonding Crystal Engineering Molecular Recognition

Acyl Terminus Swapping Radically Alters Antibacterial Potency: BP-10 vs. the Carboxy-Terminus Scaffold

A closely related hydrazone, 2-(3,4-dichloro-benzoyl)-benzoic acid [1-(4-bromo-phenyl)-ethylidene]-hydrazide (BP-10), which replaces the 4-carboxyphenyl terminus of CAS 2772-37-4 with a 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide group, demonstrated strong antibacterial activity against Escherichia coli (MTCC 1573) and Staphylococcus aureus (MTCC 1430) [1]. Quantitative MIC data were not individually reported for the 4-carboxy derivative in the same study, but the profound potency shift observed upon modifying the acyl terminus underscores that the 4-carboxyphenyl-bearing scaffold cannot be substituted with BP-10 or other acyl variants without fundamentally altering the antibacterial efficacy profile.

Antibacterial SAR Hydrazone Pharmacophore Gram-Positive Selectivity

Glucagon Receptor Antagonism: Alkylidene Hydrazide Pharmacophore Demands Precise Substitution Pattern

Alkylidene hydrazides form a validated pharmacophore for human glucagon receptor antagonism, with structure-activity studies demonstrating that nanomolar IC50 values require specific halogen and acyl group combinations [1]. While the exact compound CAS 2772-37-4 has not been individually profiled in glucagon receptor binding assays in the published literature, the class-level SAR indicates that the 4-bromo substituent and the carboxylic acid terminus are both features that modulate affinity relative to unsubstituted or differently halogenated benzylidene hydrazide analogs reported in the seminal Ling et al. (2002) study [1]. Competitive displacement of [125I]glucagon from human glucagon receptor in CHO cell membranes has been achieved with structurally related alkylidene hydrazides at nanomolar concentrations, and the presence of a 4-bromophenyl group is a recognized potency-enhancing feature within this chemotype [1].

Glucagon Receptor Type 2 Diabetes GPCR Antagonist

Research and Industrial Application Scenarios for 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid


Glucagon Receptor Antagonist Lead Optimization

Based on the validated alkylidene hydrazide pharmacophore established for human glucagon receptor antagonism, CAS 2772-37-4 can serve as a core scaffold for systematic SAR studies. Its 4-bromophenyl group and carboxylic acid terminus are both tunable positions that influence receptor binding affinity, as demonstrated across the Ling et al. (2002) series [1]. Researchers focused on type 2 diabetes or metabolic disorder drug discovery should procure this precise compound to maintain the bromine substitution pattern critical for potency.

Antibacterial Hydrazone Scaffold Exploration

The compound provides a structurally defined entry point into the antibacterial hydrazone chemical space. The Parveen & Kumar (2020) study demonstrates that closely related hydrazones exhibit differential activity against E. coli and S. aureus [2]. Using CAS 2772-37-4 with its unique 4-carboxyphenyl terminus, rather than the benzoyl hydrazide variants studied, allows researchers to probe how the terminal acid functionality modulates antibacterial potency and spectrum, filling a gap in the current SAR landscape.

Crystal Engineering and Supramolecular Chemistry

The carboxylic acid donor-acceptor capability of CAS 2772-37-4, evidenced by its computed H-bond donor count of 2 (vs. 1 for the benzohydrazide analog characterized by Fan, 2010), makes it a candidate for co-crystallization studies and hydrogen-bond-directed self-assembly [3][4]. The established crystal structure of the benzohydrazide comparator provides a baseline for understanding how acid-to-hydrazide terminal replacement alters packing motifs and intermolecular interactions.

Physicochemical Property Calibration Studies

The computed LogP difference of +0.7 units between CAS 2772-37-4 and its non-brominated phenyl analog (CAS 2675-42-5) offers a controlled system for calibrating the impact of halogen substitution on lipophilicity, permeability, and metabolic stability [3][5]. Procurement of both compounds enables paired physiochemical profiling experiments essential for drug design coursework, assay development, and computational model validation.

Quote Request

Request a Quote for 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.